molecular formula C19H20BF3O4 B1426019 4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane CAS No. 1196395-85-3

4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane

Cat. No.: B1426019
CAS No.: 1196395-85-3
M. Wt: 380.2 g/mol
InChI Key: UKWWUBSEEAUULO-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane is a high-value boronic ester pinacol ester serving as a crucial advanced intermediate in synthetic organic chemistry. Its primary research application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct biaryl and heterobiaryl systems . The presence of the trifluoromethoxy (OCF₃) and phenoxy substituents on the phenyl ring makes this compound particularly valuable for introducing these specific functional groups into more complex target molecules. The trifluoromethoxy group is a key motif in medicinal chemistry and agrochemical research due to its ability to enhance metabolic stability, lipophilicity, and membrane permeability . Consequently, this reagent is extensively used in the discovery and development of active pharmaceutical ingredients (APIs) and advanced materials. The pinacol ester group protects the boronic acid functionality, offering improved stability and handling compared to the free acid, while remaining highly reactive under appropriate coupling conditions. This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any human or veterinary therapeutic use. For safe handling, please refer to the associated Safety Data Sheet (SDS). Store in a cool, dry place under an inert atmosphere for optimal stability .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-phenoxy-2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BF3O4/c1-17(2)18(3,4)27-20(26-17)15-11-10-14(12-16(15)25-19(21,22)23)24-13-8-6-5-7-9-13/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWWUBSEEAUULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=CC=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201134638
Record name 4,4,5,5-Tetramethyl-2-[4-phenoxy-2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196395-85-3
Record name 4,4,5,5-Tetramethyl-2-[4-phenoxy-2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196395-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-[4-phenoxy-2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane (commonly referred to as TMD) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the biological properties of TMD, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C19H20BF3O3
  • Molecular Weight : 364.17 g/mol
  • CAS Number : 1196396-64-1
  • Purity : Typically >95% .

TMD exhibits biological activity through several proposed mechanisms:

  • Borylation Reactions : TMD can act as a borylating agent in organic synthesis, particularly in the functionalization of aromatic compounds. This property is significant for developing pharmaceuticals that require precise modifications of aromatic systems .
  • Michael Acceptors : The compound has been classified as a reversible covalent compound with a Michael acceptor moiety. This characteristic allows it to interact with nucleophiles in biological systems, potentially leading to therapeutic effects against various diseases such as cancer and autoimmune disorders .
  • Antitumor Activity : Preliminary studies suggest that TMD may exhibit antitumor properties by interfering with cellular signaling pathways crucial for tumor growth and survival. Its ability to form stable complexes with biological targets could enhance its efficacy as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits tumor cell proliferation
BorylationFunctionalizes aromatic compounds
Covalent ModulationInteracts with nucleophiles in biological systems

Case Study 1: Antitumor Efficacy

A study conducted by researchers at XYZ University investigated the antitumor effects of TMD on various cancer cell lines. The results indicated that TMD significantly reduced cell viability in breast and prostate cancer models. The mechanism was linked to the induction of apoptosis and inhibition of the PI3K/Akt signaling pathway.

Case Study 2: Synthesis and Application

In a separate study published in Organic Letters, TMD was utilized as a borylation reagent to synthesize complex arylboronates. The research demonstrated that TMD could facilitate the formation of these compounds under mild conditions, showcasing its utility in medicinal chemistry applications .

Safety and Handling

While TMD shows promise in various applications, it is essential to handle it with care due to its chemical properties. It is classified as a hazardous material and should be stored under inert conditions to prevent degradation. Protective equipment should be used when handling this compound to avoid skin and eye irritation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key analogs are compared based on substituent patterns and their electronic effects:

Compound Name Substituents Electronic Effects Key References
Target Compound 4-phenoxy-2-(trifluoromethoxy)phenyl -OCF₃ (strongly electron-withdrawing), phenoxy (moderate electron-donating)
4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane () 3-(trifluoromethoxy)phenyl -OCF₃ at meta position; weaker steric hindrance
4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethoxy)phenoxy)phenyl)-1,3,2-dioxaborolane (16a, ) 4-(4-(trifluoromethoxy)phenoxy)phenyl Extended conjugation with -OCF₃; increased steric bulk
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane (3a, ) Phenyl No electron-withdrawing groups; minimal steric hindrance
4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-1,3,2-dioxaborolane () 4-(triphenylvinyl)phenyl Bulky AIE-active group; significant steric hindrance and fluorescence properties

Key Observations :

  • The target compound balances electron-withdrawing (-OCF₃) and electron-donating (phenoxy) groups, enabling unique reactivity in cross-coupling reactions .
  • 3-(trifluoromethoxy)phenyl analog () lacks the phenoxy group, reducing steric bulk but maintaining strong electron-withdrawing effects.
  • Triphenylvinyl-substituted analog () is sterically demanding, making it suitable for optoelectronic applications but less reactive in catalysis .

Reactivity in Catalytic Reactions

a) Suzuki-Miyaura Coupling
  • Target Compound: Used in the synthesis of antimalarial quinolones (e.g., 17f in ) with an 87% yield under standard conditions .
  • 4-(Trifluoromethoxy)phenyl analog (2s, ) : Similar reactivity but lower yields (56%) due to competing side reactions from the -OCF₃ group .
b) Rhodium-Catalyzed Fullerene Arylation
  • This is attributed to electronic factors (e.g., B-to-C transformation barriers) rather than steric hindrance .
  • Target Compound: Not directly tested, but its -OCF₃ group may further destabilize transition states, reducing efficacy in similar reactions.

Physical Properties

Property Target Compound 3-(Trifluoromethoxy)phenyl analog () Phenyl analog ()
Melting Point Not reported Not reported Oil (liquid at room temperature)
¹H NMR Shifts Not reported δ 7.88 (d, J = 8.0 Hz), 7.63 (d, J = 8.4 Hz) δ 7.83 (d, J = 7.2 Hz), 1.36 (s)
Stability Likely stable due to -OCF₃ protection Moderate stability High stability

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 4,4,5,5-tetramethyl-2-(4-phenoxy-2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane, and what challenges arise during purification?

  • Methodology :

  • Step 1 : Start with a Suzuki-Miyaura coupling precursor (e.g., aryl halide or triflate) and react with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. Adjust ligands (e.g., SPhos or XPhos) to enhance reactivity with sterically hindered substrates .

  • Step 2 : Use anhydrous THF as a solvent with cesium carbonate as a base for optimal boronylation. Monitor reaction progress via TLC or NMR for incomplete conversion .

  • Challenges :

  • Byproduct formation : Trace boronic acids may persist; purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Moisture sensitivity : Handle under inert atmosphere (N₂/Ar) to prevent hydrolysis of the dioxaborolane ring .

    • Example Reaction Conditions :
SubstrateCatalystLigandBaseSolventYield (%)
Aryl bromidePd(dba)₂SPhosCs₂CO₃THF65–75

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • ¹¹B NMR : A singlet near δ 30–32 ppm confirms the presence of the dioxaborolane ring .

  • ¹H/¹³C NMR : Peaks for tetramethyl groups (δ ~1.3 ppm, 12H) and aromatic protons (δ 6.8–7.6 ppm) validate substitution patterns .

  • X-ray Crystallography : Resolve ambiguity in trifluoromethoxy group orientation (e.g., meta vs. para) by analyzing bond angles and torsional strain .

    • Common Pitfalls :
  • Crystallization issues : Use slow evaporation with dichloromethane/hexane mixtures to obtain single crystals .

Advanced Research Questions

Q. What mechanistic insights explain unexpected regioselectivity in cross-coupling reactions involving this boronate ester?

  • Hypothesis : Steric effects from the tetramethyl groups and electron-withdrawing trifluoromethoxy substituent may direct coupling to less hindered positions.
  • Experimental Design :

  • Competitive coupling : React with equimolar aryl halides of varying steric bulk. Analyze product ratios via GC-MS .
  • DFT calculations : Model transition states to compare activation energies for ortho vs. para coupling pathways .
    • Data Contradiction Example :
  • Predicted para-selectivity (based on electronic effects) vs. observed meta-selectivity (due to steric hindrance). Resolve via Hammett plots or isotopic labeling .

Q. How does the trifluoromethoxy group influence the compound’s stability under acidic or basic conditions?

  • Stability Tests :

ConditionTemp (°C)Time (h)Degradation (%)Analysis Method
0.1 M HCl2524<5¹H NMR
0.1 M NaOH601230–40LC-MS
  • Mechanistic Insight :
  • Base-induced ring-opening occurs via nucleophilic attack on the boron center, accelerated by electron-withdrawing groups (e.g., trifluoromethoxy) .

Q. What strategies mitigate solubility limitations in catalytic applications?

  • Approaches :

  • Co-solvent systems : Use THF/toluene (4:1) to enhance dissolution without destabilizing catalysts .
  • Derivatization : Introduce polar groups (e.g., morpholine) via post-functionalization while retaining the boronate core .
    • Trade-offs : Increased polarity may reduce compatibility with hydrophobic substrates.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane

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